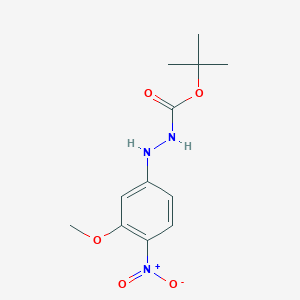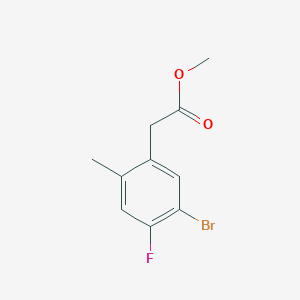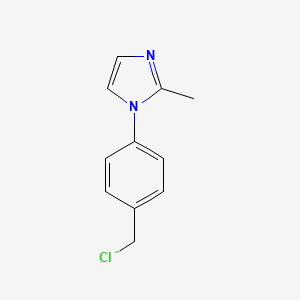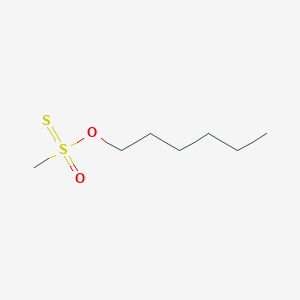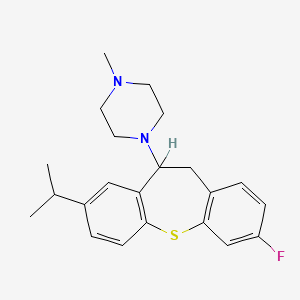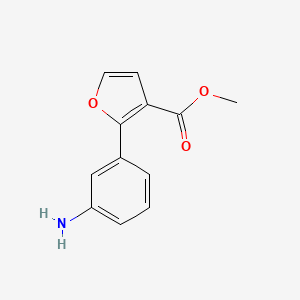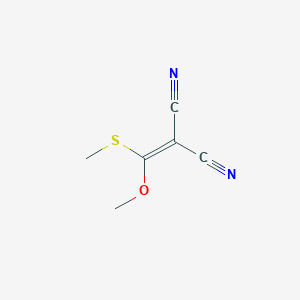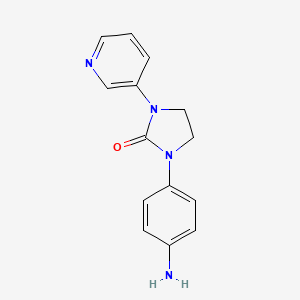
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both an imidazolidinone ring and aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one typically involves the reaction of 4-aminobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolidinone ring. Common catalysts used in this reaction include acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the imidazolidinone ring.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings and imidazolidinone core can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)-3-(2-pyridyl)-2-imidazolidinone: Similar structure but with a different position of the pyridyl group.
1-(4-Aminophenyl)-3-(4-pyridyl)-2-imidazolidinone: Another positional isomer with the pyridyl group in the 4-position.
1-(4-Aminophenyl)-3-(3-pyridyl)-2-imidazolidine: Reduced form of the imidazolidinone ring.
Uniqueness
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions. The presence of both an amino group and a pyridyl group on the imidazolidinone ring provides a versatile scaffold for further functionalization and exploration in various applications.
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C14H14N4O/c15-11-3-5-12(6-4-11)17-8-9-18(14(17)19)13-2-1-7-16-10-13/h1-7,10H,8-9,15H2 |
InChI Key |
PFCQXVZNJOKQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=C(C=C2)N)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


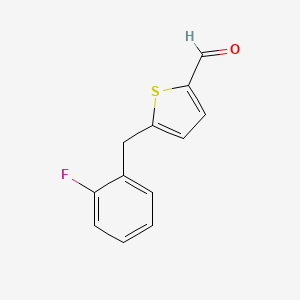
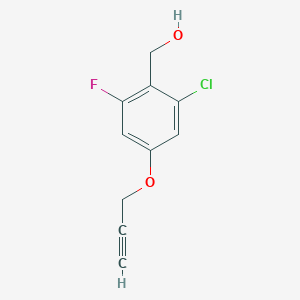
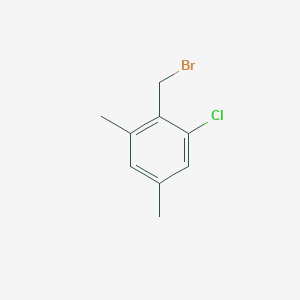
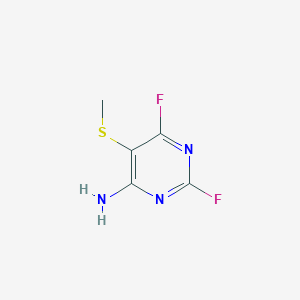
![n-[[2-Methyl-4-hydroxycarbamoyl]but-4-yl-n]-benzyl-p-[phenyl]-p-[methyl]phosphinamid](/img/structure/B8379717.png)
![5-Iodo-7-methylthioimidazo[5,1-b]thiazole](/img/structure/B8379725.png)
![[(4-Iodo-pyridine-2-carbonyl)amino]-acetic acid methyl ester](/img/structure/B8379737.png)
